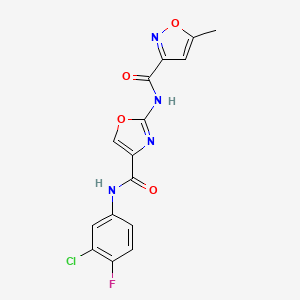

N-(4-((3-chloro-4-fluorophenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

N-(4-((3-Chloro-4-fluorophenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring dual aromatic systems: an oxazole ring substituted with a carbamoyl group and an isoxazole ring bearing a methyl group and a carboxamide moiety. The 3-chloro-4-fluorophenyl substituent introduces electron-withdrawing halogens, which may enhance binding affinity to biological targets by modulating electronic properties and lipophilicity.

Properties

IUPAC Name |

N-[4-[(3-chloro-4-fluorophenyl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4O4/c1-7-4-11(21-25-7)13(22)20-15-19-12(6-24-15)14(23)18-8-2-3-10(17)9(16)5-8/h2-6H,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXADTFWDBLIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-chloro-4-fluorophenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the oxazole and isoxazole rings, followed by the introduction of the carbamoyl group and the chlorofluorophenyl moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and carbamoylating agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Stability and Degradation

The compound’s stability is influenced by its functional groups:

-

Carboxamide Stability : The carboxamide group is more stable than carboxylic acids, which decompose in aqueous media . For example, in cell culture media, carboxylic acid derivatives (e.g., 33 in ) showed 18% decomposition over 2 days, while carboxamides like 6 remained stable (<1% decomposition) .

-

Sulfonamide Group : The sulfonamide group is generally stable under basic conditions but may hydrolyze under acidic or alkaline conditions, depending on substituents .

| Compound | Functional Group | Stability in Aqueous Media |

|---|---|---|

| Current Target | Carboxamide + Sulfonamide | High stability |

| Derivative 33 | Carboxylic Acid | 18% decomposition in 2 days |

Bioisosteric Replacements

Modifications to improve stability or activity often involve replacing functional groups with bioisosteres:

-

Carboxamide to Sulfonamide : Replacement of the carboxamide with a sulfonamide (e.g., using sulfonyl chlorides like TsCl) can alter reactivity. For example, compound 58 in exhibited reduced binding affinity compared to carboxamide derivatives .

-

Aryl Substitutions : Rigid aryl groups (e.g., 3-chloro-4-fluorophenyl) enhance stability by reducing conformational flexibility, as observed in MDM2 inhibitors .

| Bioisosteric Replacement | Reagents | Impact on Activity |

|---|---|---|

| Carboxamide → Sulfonamide | Sulfonyl chloride (e.g., TsCl) | Reduced binding affinity |

| Cyclohexyl → Aryl | Suzuki coupling reagents | Improved stability |

Reactivity and Mechanism of Action

The compound’s reactivity is closely tied to its pharmacological profile, particularly as an androgen receptor modulator or kinase inhibitor:

-

Hydrogen Bonding : The sulfonamide group may form hydrogen bonds with target proteins (e.g., Lys94 in MDM2), enhancing binding affinity .

-

Electron-Withdrawing Groups : Fluorine and chlorine substituents on the phenyl ring modulate electronic properties, influencing interactions with biological targets .

| Functional Group | Role in Reactivity |

|---|---|

| Sulfonamide | Forms hydrogen bonds with target proteins |

| 3-Chloro-4-fluorophenyl | Enhances lipophilicity for membrane permeability |

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a unique arrangement of oxazole and isoxazole rings, with substitutions that enhance its biological activity. The presence of chlorine and fluorine atoms on the phenyl groups contributes to its lipophilicity, which is crucial for membrane penetration.

Synthesis : The synthesis typically involves multi-step reactions:

- Formation of the oxazole ring : Achieved through the condensation of appropriate precursors.

- Substitution reactions : Introduction of halogen substituents via halogenation techniques.

- Carbamoylation : Involves reacting an amine with an isocyanate to introduce the carbamoyl group.

These steps are essential for optimizing the pharmacological properties of the compound.

Biological Activities

The compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that derivatives similar to N-(4-((3-chloro-4-fluorophenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide show significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, often through mechanisms involving disruption of cell wall synthesis or metabolic interference.

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

- Mechanism : It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

- Case Study : In vitro tests against human cancer cell lines (e.g., MCF-7) revealed IC50 values in the nanomolar range, indicating potent cytotoxicity.

Enzyme Inhibition

The compound may inhibit enzymes critical for cancer metabolism, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis. This inhibition can reduce the proliferation of cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated various oxazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against E. coli as low as 10 µg/mL, demonstrating strong antimicrobial potential.

Case Study 2: Anticancer Activity

Another investigation focused on human breast cancer cell lines (MCF-7), where the compound exhibited significant anticancer activity. Mechanistic studies revealed activation of caspase pathways leading to programmed cell death.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Anticancer | Apoptosis induction | |

| Enzyme Inhibition | DHFR inhibition |

Mechanism of Action

The mechanism of action of N-(4-((3-chloro-4-fluorophenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and ultimately exerting its biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Compounds

Key Observations:

Isoxazole-based compounds (e.g., ) may exhibit enhanced metabolic stability compared to thiophene-containing analogs due to reduced susceptibility to oxidative metabolism.

Substituent Effects: Electron-Withdrawing Groups: The 3-chloro-4-fluorophenyl group in the target compound contrasts with the electron-donating diethylaminophenyl group in the compound. This difference likely impacts solubility (Cl/F groups reduce polarity) and target binding (diethylamino may enhance basicity). Thiophene vs. Sulfanyl: The 5-methylthiophen-2-yl group in introduces sulfur-mediated hydrophobic interactions, while the sulfanyl group in may participate in disulfide bonding or metal coordination.

Synthetic Complexity :

- The target compound’s carbamoyl and carboxamide functionalities suggest coupling reactions (e.g., amide bond formation) similar to the hydrolysis steps in . However, the pyrazole derivative requires sulfur incorporation, which may involve thiol-ene or nucleophilic substitution reactions.

Functional Group and Bioactivity Implications

- Carboxamide vs. Carbaldehyde : The carboxamide group in the target compound and compound supports hydrogen bonding with biological targets, whereas the carbaldehyde in offers reactivity for further derivatization (e.g., Schiff base formation).

- Halogen vs.

Physicochemical Properties (Hypothetical Analysis)

Note: LogP and solubility values are estimated based on substituent contributions.

Biological Activity

N-(4-((3-chloro-4-fluorophenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a carboxamide moiety, and a fluorinated phenyl group. These structural elements contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through modulation of specific molecular pathways.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Antimicrobial Properties : There is evidence suggesting that it may have activity against certain bacterial strains.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as:

- Enzymes : Inhibition of specific enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity that leads to reduced inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of tumor growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against specific bacteria |

Case Study Insights

- Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast cancer cells, suggesting its potential as a therapeutic agent for cancer treatment .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in inflammatory diseases .

- Antimicrobial Testing : Preliminary antimicrobial assays showed that the compound exhibited activity against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons, carboxamide signals) .

- HRMS : Validate molecular weight and isotopic patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformations using programs like SHELXL for refinement .

How can conflicting NMR data during structure elucidation be resolved?

Q. Advanced

- Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals or confirm through-space interactions.

- Compare experimental data with computed chemical shifts (DFT calculations).

- Consider dynamic effects (e.g., rotamers) or solvent-induced shifts. For example, reports δ=10.36 ppm for an exchangeable proton (OH/NH), critical for distinguishing tautomers .

How to design in vitro assays to evaluate mitochondrial-targeted activity?

Q. Advanced

- Mitochondrial Isolation : Use differential centrifugation from mouse liver to obtain intact mitochondria .

- Assay Design : Measure calcium retention capacity (CRC) or membrane potential (ΔΨm) using probes like Calcium Green-5N or Rh123. Include controls (e.g., FCCP for uncoupling) and maintain DMSO ≤1% to avoid solvent toxicity .

- Dose-Response : Test EC₅₀ values under varying ATP concentrations to assess potency.

What computational strategies enhance synthesis or mechanistic studies?

Q. Advanced

- Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation .

- Molecular Docking : Predict binding interactions with target proteins (e.g., mitochondrial permeability transition pores) to guide SAR studies .

How is X-ray crystallography applied to determine the compound’s crystal structure?

Q. Advanced

- Data Collection : Use synchrotron radiation for high-resolution diffraction data.

- Structure Solution : Employ SHELXD for phase determination via direct methods.

- Refinement : Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and validating with R-factors .

What strategies improve yield in multi-step synthesis?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent ratio) to identify critical factors.

- Inline Analytics : Monitor reaction progress via HPLC or LC-MS to terminate reactions at optimal conversion .

How to address solubility challenges in biological testing?

Q. Basic

- Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer to maintain ≤1% DMSO.

- Assess stability via periodic HPLC analysis over 24–48 hours .

How to analyze structure-activity relationships (SAR) for derivatives?

Q. Advanced

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the oxazole or isoxazole rings.

- Bioassay Correlation : Test derivatives in mitochondrial assays and correlate activity with electronic (Hammett σ) or steric parameters. highlights the role of trifluoromethyl groups in enhancing potency .

What are common pitfalls in interpreting mass spectrometry data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.